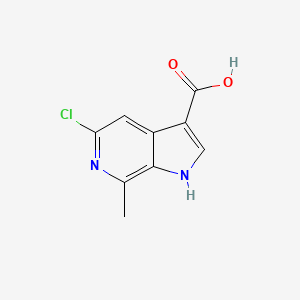
5-Chloro-7-methyl-6-azaindole-3-caboxylic acid
Descripción general
Descripción
“5-Chloro-7-Methyl-6-azaindole-3-caboxylic acid” is a chemical compound with the molecular formula C9H7ClN2O2 . It has a molecular weight of 210.62 .
Synthesis Analysis
The synthesis of 5-chloro-7-azaindoles, which is a similar compound, has been achieved by the Fischer reaction in polyphosphoric acid . This method can be used for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with alkyl and aryl substituents .Molecular Structure Analysis
The molecular structure of “5-Chloro-7-Methyl-6-azaindole-3-caboxylic acid” is represented by the formula C9H7ClN2O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.62 . The density is approximately 1.5±0.1 g/cm3 . The boiling point is around 475.0±40.0 °C at 760 mmHg . The flash point is 241.1±27.3 °C .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties 5-Chloro-7-methyl-6-azaindole-3-carboxylic acid and its derivatives are utilized in various chemical syntheses. For instance, Pd-catalyzed synthesis techniques have been developed to install diverse aryl groups in a chemo-selective fashion, resulting in sterically encumbered compounds and extended 7-azaindoles. Such compounds exhibit aggregate-induced emission, making them potentially useful as fluorophores in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019). Additionally, robust and flexible synthesis methodologies have been developed for 1,3- and 1,3,6-substituted 7-azaindoles, starting from nicotinic acid derivatives or 2,6-dichloropyridine, which find extensive use in medicinal chemistry as bioisosteres of indoles or purines (Schirok, 2006).
2. Catalysis and Chemical Reactions The compound serves as a key intermediate in various chemical reactions. For example, its utility in Pd-catalyzed sequential arylation has been demonstrated, providing a pathway to synthesize multi-aryl 7-azaindoles. The selective sequential arylation at specific positions via Suzuki-Miyaura cross-coupling and direct arylation using Pd catalysts is a highlight in this domain (Cardoza, Das, & Tandon, 2019). The compound also plays a crucial role in the efficient and practical synthesis of carbocyclic fused 7-azaindoles, contributing significantly to diversity-oriented synthesis (DOS) strategies (Vilches-Herrera et al., 2012).
3. Advanced Materials and Applications 5-Chloro-7-methyl-6-azaindole-3-carboxylic acid derivatives have shown promising potential in advanced material applications. The tetra-aryl 7-azaindoles, synthesized through a specific arylation process, display aggregate-induced emission properties, making them candidates for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019). This indicates their significant role in the development of new materials with specific optical properties.
Propiedades
IUPAC Name |
5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-8-5(2-7(10)12-4)6(3-11-8)9(13)14/h2-3,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODIPQWDDVHKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182352 | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
CAS RN |
1167056-37-2 | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



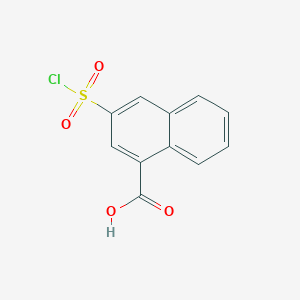
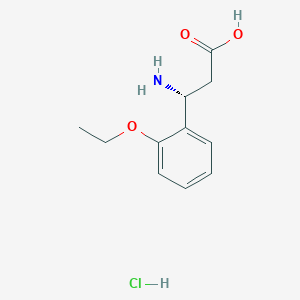

![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)
![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)
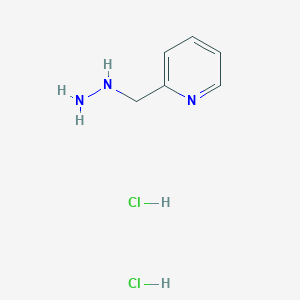
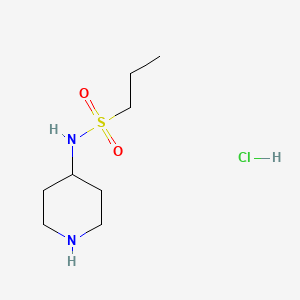

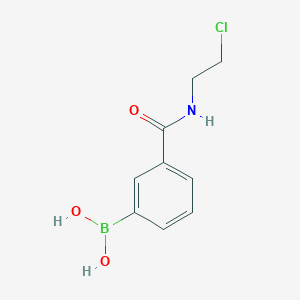

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)